Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate
Description
Properties
Molecular Formula |
C10H13NO3S |
|---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate |
InChI |
InChI=1S/C10H13NO3S/c1-13-9(12)10(2-5-14-6-3-10)8-11-4-7-15-8/h4,7H,2-3,5-6H2,1H3 |
InChI Key |
KUQKXJSLRDMJKL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCOCC1)C2=NC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate typically involves the reaction of thiazole derivatives with oxane carboxylate precursors. One common method involves the use of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium to yield substituted thiazole derivatives . The reaction conditions often include the use of solvents like acetonitrile (MeCN) and catalysts such as Cu2O .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. For example, the use of MeCN as a reaction solvent and the replacement of expensive catalysts with more cost-effective alternatives like Cu2O can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-5 and C-2 positions of the thiazole ring, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological targets. The compound’s effects are mediated through its interaction with enzymes and receptors involved in inflammation, pain, and cell proliferation .
Comparison with Similar Compounds
Methyl 4-(pyridin-2-yl)oxane-4-carboxylate
Methyl 2-chlorothiazole-4-carboxylate
- Structure : Retains the thiazole ring but substitutes chlorine at the 2-position and lacks the oxane core.
- Key Differences :
Methyl 2-phenylthiazole-4-carboxylate
Ethyl thiazole-4-carboxylate
- Structure : Ethyl ester variant without the oxane ring.
- Key Differences :
Physicochemical Properties
Pharmacological Potential
- The oxane ring may improve metabolic stability compared to linear analogs .
- Thiazole Esters : Methyl/ethyl thiazole carboxylates are intermediates in ADC (antibody-drug conjugate) payloads, as seen in tubulysin analogs ().
- Heterocyclic Substitutions : Pyridine analogs (e.g., ) show reduced bioactivity compared to thiazole derivatives, highlighting the importance of sulfur in target engagement .
Biological Activity
Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its biological significance. The thiazole structure often contributes to the compound's interaction with various biological targets, enhancing its pharmacological potential.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds containing thiazole rings have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound A | Escherichia coli | 0.004 | 0.008 |
| Compound B | Staphylococcus aureus | 0.002 | 0.004 |
| This compound | Pseudomonas aeruginosa | TBD | TBD |
The above table illustrates the efficacy of various thiazole derivatives against specific bacterial strains. Notably, this compound's MIC and MBC values are yet to be determined (TBD), indicating ongoing research into its antimicrobial potency.
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties . Various studies have reported that these compounds can inhibit cell proliferation in cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
In a study examining the effects of thiazole derivatives on cancer cell lines such as HCT116 and HeLa, it was observed that compounds similar to this compound exhibited significant cytotoxicity.
Key Findings:
- IC50 Values: Compounds showed IC50 values ranging from 2 µM to 10 µM across different cell lines.
- Mechanism of Action: The compounds induced apoptosis by activating caspase pathways and downregulating anti-apoptotic proteins.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thiazole ring or the carboxylate group can significantly influence its potency and selectivity.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups at position 5 | Increased antimicrobial activity |
| Alkyl substitutions at position 2 | Enhanced anticancer efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
